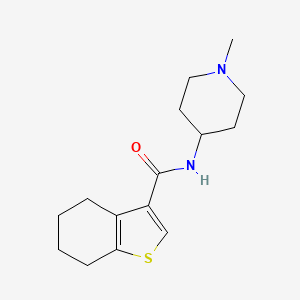
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as GBR 12909, is a potent and selective dopamine reuptake inhibitor. It is a member of the phenyltropane class of compounds and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, this compound 12909 increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors and enhanced dopaminergic signaling. This results in increased feelings of pleasure and reward, which can be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound 12909 has been shown to have a number of biochemical and physiological effects. It increases dopamine release in the nucleus accumbens, a brain region that is involved in reward processing and addiction. It also increases dopamine release in the prefrontal cortex, a brain region that is involved in executive function and decision-making. In addition, this compound 12909 has been shown to increase locomotor activity and induce stereotypy in animals, which can be used as behavioral markers of dopaminergic activity.
実験室実験の利点と制限
One advantage of using N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 in lab experiments is its high potency and selectivity for the dopamine transporter. This allows for precise manipulation of dopaminergic signaling without affecting other neurotransmitter systems. However, one limitation of using this compound 12909 is its potential for abuse and addiction. It is important to use caution when handling and administering this compound 12909 in lab experiments to prevent accidental exposure and misuse.
将来の方向性
There are a number of future directions for research on N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909. One area of interest is its potential therapeutic applications in the treatment of cocaine addiction. This compound 12909 has been shown to reduce cocaine self-administration in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a research tool for studying the role of dopamine in various neurological and psychiatric disorders. By better understanding the mechanisms underlying dopaminergic dysfunction, we may be able to develop more effective treatments for these disorders.
合成法
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-benzothiophene-3-carboxylic acid with 1-methyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with a halogenating agent such as iodine or bromine to yield this compound 12909.
科学的研究の応用
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of cocaine addiction, Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. In addition, this compound 12909 has been used as a research tool to study the role of dopamine in the brain and its effects on behavior.
特性
IUPAC Name |
N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-17-8-6-11(7-9-17)16-15(18)13-10-19-14-5-3-2-4-12(13)14/h10-11H,2-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLJGMZPFMJJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CSC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)
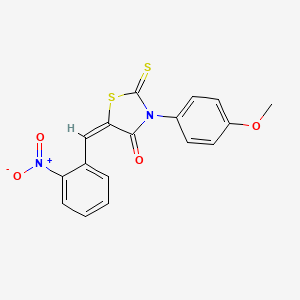
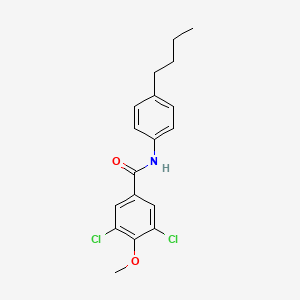
![(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B4985692.png)
![3-ethyl-5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985698.png)
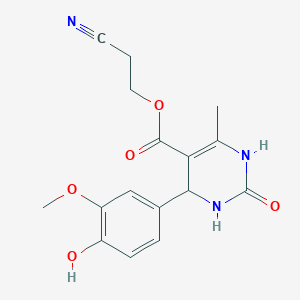
![5-(4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4985705.png)
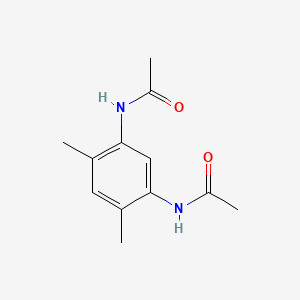

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B4985732.png)
![2,5-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B4985738.png)
![3-[(2-bromo-4-nitrophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4985757.png)
![2,6,8-trimethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4985763.png)